molecular formula C9H15NO2 B13076284 3-(Dimethylamino)-1-(oxolan-2-yl)prop-2-en-1-one

3-(Dimethylamino)-1-(oxolan-2-yl)prop-2-en-1-one

Cat. No.: B13076284
M. Wt: 169.22 g/mol
InChI Key: VLUPOQDUQXZXRR-AATRIKPKSA-N
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Description

3-(Dimethylamino)-1-(oxolan-2-yl)prop-2-en-1-one is an organic compound that features a dimethylamino group, an oxolane ring, and a propenone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Dimethylamino)-1-(oxolan-2-yl)prop-2-en-1-one typically involves the reaction of dimethylamine with an appropriate oxolane derivative under controlled conditions. One common method includes the use of a base catalyst to facilitate the nucleophilic addition of dimethylamine to the oxolane ring, followed by dehydration to form the propenone structure.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high yield. The use of advanced catalytic systems can enhance the efficiency of the synthesis process, reducing the need for extensive purification steps.

Chemical Reactions Analysis

Types of Reactions

3-(Dimethylamino)-1-(oxolan-2-yl)prop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the propenone moiety to an alcohol.

    Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like halides or amines can be used in the presence of a suitable base.

Major Products

    Oxidation: Formation of oxides or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted derivatives with varied functional groups.

Scientific Research Applications

3-(Dimethylamino)-1-(oxolan-2-yl)prop-2-en-1-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(Dimethylamino)-1-(oxolan-2-yl)prop-2-en-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and triggering specific biochemical pathways. This interaction can result in various biological effects, depending on the context of its application.

Comparison with Similar Compounds

Similar Compounds

    3-(Dimethylamino)-1-(oxolan-2-yl)prop-2-en-1-ol: Similar structure but with an alcohol group instead of a ketone.

    3-(Dimethylamino)-1-(oxolan-2-yl)prop-2-en-1-amine: Contains an amine group instead of a ketone.

Uniqueness

3-(Dimethylamino)-1-(oxolan-2-yl)prop-2-en-1-one is unique due to its combination of a dimethylamino group, an oxolane ring, and a propenone moiety. This unique structure imparts specific chemical reactivity and potential biological activity, distinguishing it from other similar compounds.

Properties

Molecular Formula

C9H15NO2

Molecular Weight

169.22 g/mol

IUPAC Name

(E)-3-(dimethylamino)-1-(oxolan-2-yl)prop-2-en-1-one

InChI

InChI=1S/C9H15NO2/c1-10(2)6-5-8(11)9-4-3-7-12-9/h5-6,9H,3-4,7H2,1-2H3/b6-5+

InChI Key

VLUPOQDUQXZXRR-AATRIKPKSA-N

Isomeric SMILES

CN(C)/C=C/C(=O)C1CCCO1

Canonical SMILES

CN(C)C=CC(=O)C1CCCO1

Origin of Product

United States

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